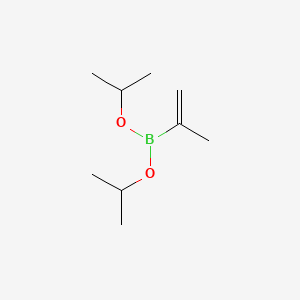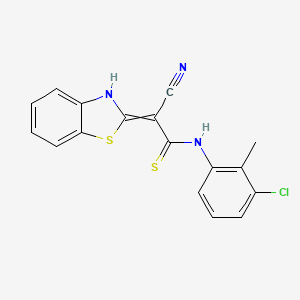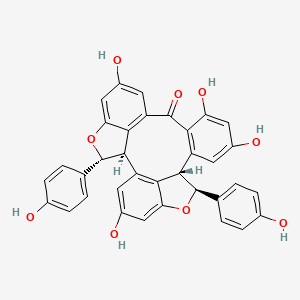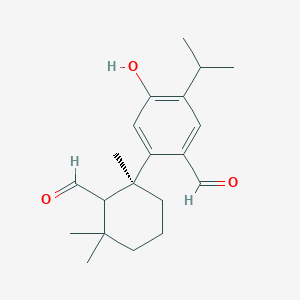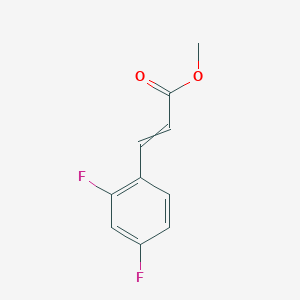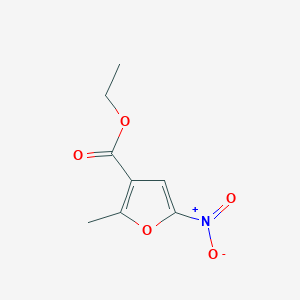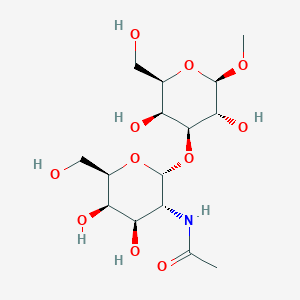
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside is a synthetic carbohydrate. It is a biochemically active compound that can be used as an intermediate in the synthesis of oligosaccharides and monosaccharides, as well as other natural products . This compound has been studied for its potential use in various fields, including cancer treatments, antiaging, and diabetes treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of a galactopyranoside derivative with a suitably protected 2-acetamido-2-deoxy-galactopyranosyl donor. The reaction is usually carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). The reaction conditions often include low temperatures to prevent decomposition and side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside has several scientific research applications:
作用机制
The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-recognizing proteins, such as lectins, which play a role in cell-cell communication and immune responses . This interaction can modulate various biological processes, including cell adhesion, migration, and proliferation .
相似化合物的比较
Similar Compounds
- Methyl 3-O-(2-acetamido-2-deoxy-a-D-glucopyranosyl)-b-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-a-D-mannopyranosyl)-b-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-a-D-fucopyranosyl)-b-D-galactopyranoside
Uniqueness
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of an acetamido group. This structure allows it to participate in unique biochemical interactions and makes it a valuable intermediate in the synthesis of complex carbohydrates.
属性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15-/m1/s1 |
InChI 键 |
USJPBCYUZSGJII-FIEBFTPYSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


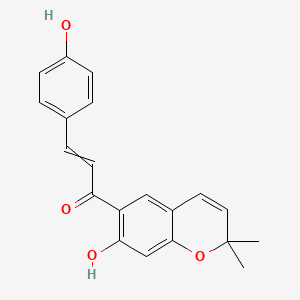
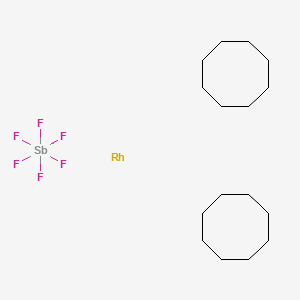
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
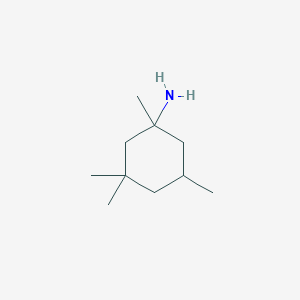
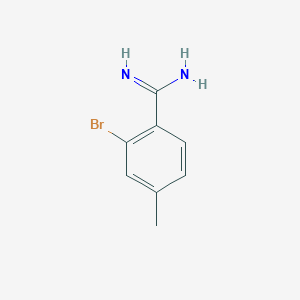
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
